5alpha-Androstan-3beta,17beta-diol

Description

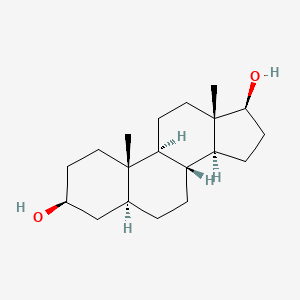

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-YSZCXEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022379 | |

| Record name | 3beta,17beta-Androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Androstane-3beta,17beta-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3 mg/mL | |

| Record name | 5alpha-Androstane-3beta,17beta-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

571-20-0 | |

| Record name | 5α-Androstane-3β,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Androstane-3beta,17beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Alpha-Androstane-3-Beta,17beta-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 571-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta,17beta-Androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-androstane-3-β,17-β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3.BETA.-ANDROSTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J0K4253QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Androstane-3beta,17beta-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 5α Androstane 3β,17β Diol

Tissue-Specific Metabolic Regulation and Distribution

Metabolism in Prostate Gland

In the prostate, 5α-androstane-3β,17β-diol is a significant metabolite of dihydrotestosterone (B1667394) (DHT). pnas.org The conversion of DHT to 3β-diol is a key step in androgen metabolism within this gland. pnas.org While DHT is a potent androgen, 3β-diol exhibits estrogenic activity by binding to the estrogen receptor beta (ERβ), but not the androgen receptor (AR). epa.gov This interaction plays a role in regulating prostate growth. pnas.org

The metabolism of 3β-diol in the prostate is a dynamic process. It can be converted back to DHT, a more potent androgen, highlighting a potential mechanism for the local amplification of androgenic signals. bioscientifica.com In vivo studies in rats have shown that after injection of 3β-diol, a portion is converted to DHT within the prostate. bioscientifica.comnih.gov Specifically, 30 minutes after injection, about 32% of the extracted radioactivity in the prostate was identified as DHT. bioscientifica.comnih.gov

The enzyme responsible for the conversion of DHT to 3β-diol is primarily a member of the aldo-keto reductase (AKR) family, AKR1C1, which functions as a 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Conversely, the conversion of 3β-diol back to DHT is catalyzed by other HSD enzymes. researchgate.net The levels of 3β-diol in the prostate are further regulated by the enzyme CYP7B1, which inactivates it through hydroxylation. pnas.org

The interconversion between 3β-diol and DHT is significant in the context of prostate health and disease. In benign prostatic hyperplasia (BPH), the formation of both 3α- and 3β-androstanediols from DHT is significantly higher in hypertrophic glands compared to normal ones. nih.gov

| Metabolite | Precursor | Key Enzymes | Tissue Location | Significance |

|---|---|---|---|---|

| 5α-Androstane-3β,17β-diol (3β-diol) | Dihydrotestosterone (DHT) | AKR1C1 (3β-HSD activity) | Prostate Gland | Estrogenic activity via ERβ, regulation of prostate growth. pnas.orgnih.gov |

| Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol (3β-diol) | Hydroxysteroid Dehydrogenases (HSDs) | Prostate Gland | Amplification of local androgenic signal. bioscientifica.comresearchgate.net |

Metabolism in Skin Tissues (e.g., Scalp)

In skin tissues, particularly those rich in sebaceous glands like the scalp, 5α-androstane-3β,17β-diol is a major metabolite of testosterone (B1683101). nih.gov The metabolism in the skin involves the conversion of testosterone to DHT by the enzyme 5α-reductase, followed by the conversion of DHT to 3β-diol. nih.govnih.gov

Studies on the metabolism of 5α-androstane-3β,17β-diol in bald and hairy areas of the scalp have shown that this steroid is actively metabolized. nih.gov In vitro studies using human scalp and back skin have demonstrated that 5α-androstane-3β,17β-diol is a significant product of testosterone metabolism. nih.gov In scalp skin, its formation can account for up to 50% of the 5α-reduced metabolites produced from testosterone. nih.gov The conversion of DHT to 5α-androstanediol in the skin helps to reduce the potent androgenic effects of DHT. rupahealth.com

| Metabolite | Precursor | Key Enzymes | Tissue Location | Significance |

|---|---|---|---|---|

| 5α-Androstane-3β,17β-diol | Testosterone via DHT | 5α-reductase, 3α-hydroxysteroid dehydrogenase | Scalp and other skin tissues | Major metabolite of testosterone, modulating local androgen activity. nih.govnih.govrupahealth.com |

Intratumoral Metabolic Interconversions in Neoplastic Tissues

In neoplastic tissues, particularly in prostate cancer, the intratumoral metabolism of androgens, including 5α-androstane-3β,17β-diol, plays a crucial role in the progression of the disease, especially in castration-resistant prostate cancer (CRPC). researchgate.netnih.gov Prostate cancer cells can convert inactive androgens back into the potent androgen DHT. researchgate.net

Research has shown that 3β-diol can be converted back to DHT within prostate cancer cells through various metabolic pathways. researchgate.net This reconversion is significant as it can fuel the growth of cancer cells even in a low-testosterone environment. researchgate.net One of the key enzymes in this process is 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net The direct conversion of 3β-diol to DHT is considered a main pathway in this metabolic salvage. researchgate.net

Furthermore, 3β-diol has been shown to inhibit the migration of prostate cancer cells through the activation of estrogen receptor beta (ERβ), a mechanism that is independent of the androgen receptor. nih.govaacrjournals.org This suggests a complex role for 3β-diol in prostate cancer, where it can be both a precursor to a potent androgen and an inhibitor of cell migration.

In breast cancer, particularly in estrogen receptor-positive (ER+) tumors, the metabolism of androgens is also relevant. Under estrogen-deprived conditions, breast cancer cells can increase their expression of steroidogenic enzymes that metabolize androgens into estrogen-like steroids. hormonebalance.org Studies have shown that 3β-diol can act as an estrogenic compound in breast cancer cells, promoting growth through the activation of ERα. hormonebalance.org

| Metabolite | Precursor | Key Enzymes | Neoplastic Tissue | Significance in Cancer |

|---|---|---|---|---|

| Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Prostate Cancer | Contributes to castration-resistance by providing a source of potent androgen. researchgate.net |

| - | 5α-Androstane-3β,17β-diol | - | Prostate Cancer | Inhibits cancer cell migration via ERβ activation. nih.govaacrjournals.org |

| Estrogenic effects | 5α-Androstane-3β,17β-diol | - | Breast Cancer (ER+) | Promotes growth via ERα activation in estrogen-deprived conditions. hormonebalance.org |

Molecular Mechanisms of Action: Receptor Interactions and Intracellular Signaling of 5α Androstane 3β,17β Diol

Estrogen Receptor Beta (ERβ) Agonism

Binding Affinity and Activation of ERβ

5α-androstane-3β,17β-diol is recognized as a selective, high-affinity agonist for Estrogen Receptor Beta (ERβ). wikipedia.orgnih.gov While it binds to ERβ, its affinity is several-fold lower than that of estradiol (B170435), with studies reporting it to have approximately 7% of estradiol's affinity for ERβ. wikipedia.org Despite this lower binding affinity, 3β-Adiol is a potent activator of ERβ. nih.govillinois.edu In fact, in the presence of ERβ, 3β-Adiol has been shown to be a more potent activator of the human arginine vasopressin (AVP) promoter than estradiol. nih.gov This suggests that the identity of the ligand can influence the inhibitory actions of ERβ, a feature that may be unique to 3β-Adiol's activation of the receptor. nih.gov

The interaction of 3β-Adiol with ERβ can trigger transcriptional activity on classical estrogen response element (ERE) reporter vectors at levels comparable to those achieved with estradiol. aacrjournals.org This activation of ERβ signaling by 3β-Adiol has been observed to inhibit prostate cancer cell migration. nih.govaacrjournals.orgresearchgate.net Furthermore, the effects of 3β-Adiol can be blocked by ER antagonists like tamoxifen (B1202) and the ERβ-selective antagonist R,R-THC, confirming its action through this receptor. nih.govnih.gov

Comparative Analysis of ERβ Activation Mechanisms (e.g., versus Estradiol)

The activation of ERβ by 5α-androstane-3β,17β-diol presents a distinct mechanism compared to estradiol. A surprising finding in the context of prostate cancer cells is that while 3β-Adiol potently inhibits cell migration through ERβ activation, estradiol is inactive in this regard. nih.govaacrjournals.org This suggests the existence of different pathways for ERβ activation in these cells. nih.govaacrjournals.org

One key difference lies in the downstream effects. Through ERβ, 3β-Adiol induces the expression of E-cadherin, a protein known to suppress metastasis in breast and prostate cancer cells. nih.govaacrjournals.org This specific induction of E-cadherin appears to be a crucial part of the anti-migratory effect of 3β-Adiol. aacrjournals.org

The estrogenic effect of testosterone (B1683101) derivatives like 3β-Adiol, which is dependent on ERβ, results in the inhibition of cell migration, a process that is apparently different from the effects linked to estradiol on the same receptor. nih.govaacrjournals.org This suggests that the cellular context and the specific ligand can lead to differential gene regulation and physiological outcomes, even when acting through the same receptor.

Regulatory Impact on ERβ Expression Levels

Research indicates that 5α-androstane-3β,17β-diol can modulate the expression of its own receptor, ERβ. In studies involving adult male rats, replacement with 3β-Adiol led to the highest levels of ERβ protein in the prostate. nih.govillinois.edu This suggests a potential autoregulatory function of 3β-Adiol in the prostate, where it may regulate the expression of its natural receptor, ERβ. nih.govillinois.edu The concentration of 3β-Adiol in the prostate is significantly higher than that of estradiol, further supporting the hypothesis that it is a key physiological ligand for ERβ in this tissue. nih.govillinois.eduresearchgate.net

Estrogen Receptor Alpha (ERα) Engagement

ERα Activation in Specific Cellular Models

While 5α-androstane-3β,17β-diol shows a clear preference for ERβ, it has also been reported to bind to Estrogen Receptor Alpha (ERα) with low nanomolar affinity. wikipedia.org However, its affinity for ERα is several-fold lower than for ERβ, and it has approximately 3% of the affinity of estradiol at the ERα. wikipedia.org

In certain cellular contexts, such as ER-positive breast cancer cells (ZR-75-1 and T-47D), 3β-Adiol has been shown to stimulate cell proliferation, an effect mediated through estrogen receptors. nih.gov This stimulatory effect corresponds with its binding affinity for ERs. nih.gov Interestingly, in the presence of estradiol, 3β-Adiol can inhibit estrogen-stimulated breast cancer cell growth. nih.gov

Absence of Direct Androgen Receptor Interaction

A crucial aspect of the molecular action of 5α-androstane-3β,17β-diol is its lack of direct interaction with the Androgen Receptor (AR). nih.govillinois.edunih.govaacrjournals.orgfrontiersin.orghoustonmethodist.org Multiple studies have confirmed that 3β-Adiol does not bind to the AR. nih.govaacrjournals.org This is significant because 3β-Adiol is a metabolite of the potent androgen dihydrotestosterone (B1667394) (DHT). nih.govillinois.edu The conversion of DHT to 3β-Adiol represents a shift from an androgenic signaling pathway to an estrogenic one, specifically through ERβ. aacrjournals.org

This lack of AR binding means that the effects of 3β-Adiol are not mediated by the classical androgen signaling pathway. For instance, in studies on the inhibition of prostate cancer cell migration, the mechanism was found to be independent of the androgen receptor. aacrjournals.orgaacrjournals.org This distinction is critical for understanding the diverse roles of androgen metabolites in various tissues.

Interactive Data Table: Receptor Binding and Activity of 5α-Androstane-3β,17β-diol

| Compound | Receptor | Binding Affinity | Reported Activity |

| 5α-Androstane-3β,17β-diol | ERβ | High, but lower than Estradiol (approx. 7% of Estradiol's affinity) wikipedia.org | Potent agonist; inhibits prostate cancer cell migration wikipedia.orgnih.govaacrjournals.orgresearchgate.net, regulates ERβ expression nih.govillinois.edu |

| 5α-Androstane-3β,17β-diol | ERα | Low nanomolar affinity (approx. 3% of Estradiol's affinity) wikipedia.org | Can stimulate proliferation in specific breast cancer cells nih.gov |

| 5α-Androstane-3β,17β-diol | AR | Does not bind nih.govillinois.edunih.govaacrjournals.orgfrontiersin.orghoustonmethodist.org | No direct androgenic activity |

| Estradiol | ERβ | High wikipedia.org | Inactive in inhibiting prostate cancer cell migration in some models nih.govaacrjournals.org |

| Estradiol | ERα | High wikipedia.org | Stimulates proliferation in ER-positive breast cancer cells nih.gov |

| Dihydrotestosterone (DHT) | AR | High | Potent androgen |

| Dihydrotestosterone (DHT) | ERβ | Does not bind directly, but its metabolite (3β-Adiol) does nih.govaacrjournals.org | - |

Post-Receptor Signaling Cascades

Upon binding to its primary target, Estrogen Receptor β (ERβ), 5α-Androstane-3β,17β-diol initiates a series of molecular events that transduce the hormonal signal into a cellular response. The signaling cascades activated by the 3β-Adiol-ERβ complex are multifaceted and can differ significantly from those initiated by the classical estrogen, 17β-estradiol, even when acting through the same receptor. This suggests the existence of ligand-specific signaling pathways that contribute to the unique physiological effects of 3β-Adiol.

The post-receptor signaling initiated by 3β-Adiol appears to involve both classical genomic and non-genomic pathways. nih.govnih.gov In the classical genomic pathway, the ligand-bound ERβ translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov However, evidence also points towards non-genomic actions of 3β-Adiol, where the 3β-Adiol-ERβ complex can modulate intracellular signaling cascades more rapidly, without the need for direct gene transcription. nih.gov This can occur through interactions with other signaling molecules in the cytoplasm or at the cell membrane.

Furthermore, research indicates that 3β-Adiol can activate ERβ1-induced transcription mediated by an ERE, an effect that is not observed with ERα or the ERβ splice variant, ERβ2. nih.gov This highlights the specificity of 3β-Adiol's action through a particular isoform of its receptor. The ability of the 3β-Adiol-ERβ complex to also inhibit transcription at an AP-1 site further illustrates the complexity of its signaling, allowing for both positive and negative regulation of gene expression. nih.gov

Transcriptional Regulation and Gene Expression Modulation (e.g., E-cadherin)

A significant outcome of 5α-Androstan-3β,17β-diol signaling is the modulation of gene expression, with the regulation of E-cadherin being a prominent and well-documented example. E-cadherin is a crucial cell adhesion molecule, and its expression is often lost during cancer progression, contributing to increased cell migration and metastasis.

Research has demonstrated that 3β-Adiol, through its activation of ERβ, can potently induce the expression of E-cadherin in prostate cancer cells. nih.govresearchgate.net This effect is particularly noteworthy as it is not replicated by estradiol, indicating a unique mechanism of ERβ activation by 3β-Adiol in this context. nih.govresearchgate.net The induction of E-cadherin by 3β-Adiol has been directly linked to the inhibition of prostate cancer cell migration. nih.gov This anti-migratory effect can be counteracted by the use of short interfering RNA (siRNA) against E-cadherin, confirming the pivotal role of this protein in mediating the actions of 3β-Adiol. nih.gov

Beyond E-cadherin, 3β-Adiol also modulates the expression of other key genes, particularly within the neuroendocrine system. In the hypothalamus, 3β-Adiol, acting via ERβ, has been shown to regulate the expression of genes involved in the stress response, such as corticotropin-releasing hormone (CRH) and vasopressin (AVP). frontiersin.org It also positively regulates oxytocin (B344502) neurons and their signaling in the paraventricular nucleus of the hypothalamus. wikipedia.org These findings underscore the broad impact of 3β-Adiol on gene transcription across different physiological systems.

The table below summarizes key research findings on the transcriptional regulation by 5α-Androstan-3β,17β-diol.

| Target Gene | Receptor | Cellular Context | Effect of 3β-Adiol | Reference(s) |

| E-cadherin | ERβ | Prostate Cancer Cells | Upregulation of expression, leading to inhibition of cell migration. | nih.govresearchgate.net |

| Corticotropin-Releasing Hormone (CRH) | ERβ | Hypothalamus | Regulation of gene expression, involved in stress response. | frontiersin.org |

| Arginine Vasopressin (AVP) | ERβ | Hypothalamus | Regulation of gene expression, involved in stress response. | frontiersin.org |

| Oxytocin | ERβ | Hypothalamus | Positive regulation of neurons and signaling. | wikipedia.org |

| ERβ | ERβ | Ventral Prostate | Autoregulation, leading to increased ERβ protein levels. | nih.gov |

Influence on Intracellular Signaling Pathways

The binding of 5α-Androstan-3β,17β-diol to ERβ can also trigger rapid, non-genomic signaling events that influence various intracellular signaling pathways. These pathways, in turn, can have widespread effects on cell survival, proliferation, and other cellular functions.

One of the critical areas of influence for 3β-Adiol is the Hypothalamo-Pituitary-Adrenal (HPA) axis, the body's central stress response system. The actions of 3β-Adiol on the HPA axis are mediated by ERβ and result in an inhibition of the response to stressors. frontiersin.org This suggests that 3β-Adiol plays a role in modulating the gain of the HPA axis, potentially protecting against the negative consequences of chronic stress.

While direct evidence for 3β-Adiol's influence on certain pathways is still emerging, studies on its isomer, 5α-androstane-3α,17β-diol (3α-diol), have shown activation of the canonical PI3K/AKT pathway. nih.gov This pathway is crucial for cell survival and proliferation. Although this finding pertains to the alpha isomer, it opens up the possibility of similar or contrasting effects for 3β-Adiol that warrant further investigation.

The signaling initiated by 3β-Adiol through ERβ can also be distinct from that of other estrogens. The observation that estradiol does not inhibit prostate cancer cell migration in the same manner as 3β-Adiol, despite both acting on ERβ, points to the activation of different downstream signaling cascades. nih.gov This suggests that the conformation of the ERβ receptor upon binding to 3β-Adiol may lead to the recruitment of a unique set of co-regulatory proteins and the initiation of a distinct signaling cascade.

The table below provides an overview of the influence of 5α-Androstan-3β,17β-diol on intracellular signaling pathways.

| Signaling Pathway/System | Receptor | Cellular/Systemic Context | Effect of 3β-Adiol | Reference(s) |

| Hypothalamo-Pituitary-Adrenal (HPA) Axis | ERβ | Neuroendocrine System | Inhibition of the stress response. | frontiersin.org |

| Oxytocin Signaling | ERβ | Hypothalamus | Positive regulation. | wikipedia.org |

| E-cadherin Mediated Adhesion | ERβ | Prostate Cancer Cells | Enhanced cell-cell adhesion. | nih.govresearchgate.net |

Biological and Physiological Significance of 5α Androstane 3β,17β Diol

Contributions to Prostate Gland Biology

5α-Androstane-3β,17β-diol, a metabolite of dihydrotestosterone (B1667394) (DHT), plays a crucial role in the prostate gland, demonstrating regulatory effects on cell growth and motility. aacrjournals.orgpnas.org Unlike its precursor DHT, which is a potent androgen, 5α-Androstane-3β,17β-diol does not bind to the androgen receptor but instead exerts its effects primarily through the estrogen receptor β (ERβ). aacrjournals.orgwikipedia.org

Research indicates that 5α-Androstane-3β,17β-diol has antiproliferative effects on prostate epithelial cells. pnas.orgnih.gov Studies in rodents have shown that epithelial proliferation in the ventral prostate, which is prominent in early life, is significantly reduced by treatment with 5α-Androstane-3β,17β-diol. pnas.orgnih.gov This effect is mediated through its interaction with ERβ, which is found in quiescent, non-proliferating prostate cells. pnas.org The presence of ERβ appears to be essential for these antiproliferative actions, as the effect is absent in mice lacking this receptor. pnas.orgnih.gov

The antiproliferative activity of 5α-Androstane-3β,17β-diol is directly linked to its function as a ligand for ERβ. pnas.orgresearchgate.net Upon binding to ERβ, it initiates a signaling pathway that can inhibit androgen-driven proliferation. pnas.org This is a key mechanism, as ERβ is considered to have a growth-inhibitory role in prostate tissue. nih.gov Interestingly, the antiproliferative actions of 5α-Androstane-3β,17β-diol are not replicated by 17β-estradiol, suggesting that these two ERβ ligands may activate different downstream pathways. researchgate.netbioscientifica.com The loss of ERβ expression, which can occur in advanced prostate cancer, may therefore diminish the protective, antiproliferative effects of this steroid. pnas.org

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Wild-type vs. ERβ−/− mice | Treatment with 5α-Androstane-3β,17β-diol decreased prostate epithelial proliferation in wild-type but not in ERβ−/− mice. | pnas.orgnih.gov |

| PC3-Luc prostate cancer cells | 5α-Androstane-3β,17β-diol decreases the proliferation rate, an effect mediated by ERβ. | researchgate.netbioscientifica.com |

A significant finding is the ability of 5α-Androstan-3β,17β-diol to inhibit the migration and motility of prostate cancer cells. aacrjournals.orgnih.govresearchgate.net This inhibitory action is also mediated through the activation of ERβ signaling. aacrjournals.orgnih.gov Research has shown that 5α-Androstan-3β,17β-diol induces the expression of E-cadherin, a protein known to suppress metastasis in cancer cells. aacrjournals.orgnih.gov The reduction in cell motility is a crucial anti-tumor property, as increased invasiveness is a characteristic of androgen-independent prostate cancer. aacrjournals.orgnih.gov

| Cell Line | Effect of 5α-Androstane-3β,17β-diol | Mechanism | Reference |

|---|---|---|---|

| DU145 (AR-negative) | Inhibition of cell migration. | Activation of ERβ signaling. | oncotarget.com |

| PC3-Luc | Inhibition of migratory properties and reduction of invasive capabilities. | Mediated by ERβ. | researchgate.netbioscientifica.com |

5α-Androstane-3β,17β-diol plays a role in regulating the expression of the androgen receptor (AR) in the prostate. pnas.orgpieta-research.org By binding to ERβ, it can repress the expression of AR, thereby inhibiting androgen-driven proliferation. pnas.orgpieta-research.org This is a critical aspect of prostate homeostasis, as it provides a mechanism to counterbalance the potent proliferative signals mediated by androgens like DHT. pnas.org The levels of 5α-Androstan-3β,17β-diol itself are regulated by the enzyme CYP7B1, which inactivates it, thus forming a complex regulatory pathway for prostate growth. pnas.orgpieta-research.org

Neurobiological Roles as a Neurosteroid

Beyond the prostate, 5α-Androstan-3β,17β-diol also functions as a neurosteroid, influencing the central nervous system.

5α-Androstane-3β,17β-diol has been shown to modulate the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is the primary neuroendocrine system responding to stress. jneurosci.orgnih.govfrontiersin.org Research indicates that this steroid can inhibit the HPA axis response to stress. jneurosci.orgnih.gov This inhibitory effect is thought to be mediated through its interaction with ERβ-expressing neurons in the hypothalamus, specifically within the paraventricular nucleus (PVN). jneurosci.orgfrontiersin.org Studies using central implants of 5α-Androstan-3β,17β-diol in animal models demonstrated a suppression of stress-induced hormones like adrenocorticotropin (ACTH) and corticosterone (B1669441). jneurosci.org This suggests that the conversion of DHT to 5α-Androstan-3β,17β-diol and its subsequent binding to ERβ is a potential mechanism through which androgens can exert inhibitory control over the stress response. jneurosci.org

Impact on Neuroendocrine Regulation

5α-Androstane-3β,17β-diol plays a crucial role in the regulation of the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govfrontiersin.org The HPA axis is ultimately controlled by neurons within the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.orgnih.gov While testosterone (B1683101) is known to decrease the gain of the HPA axis, its effects are not solely mediated by the androgen receptor. nih.govfrontiersin.org Evidence indicates that testosterone is metabolized to DHT, which is then further converted to 5α-Androstane-3β,17β-diol. frontiersin.orgnih.gov

This metabolite, in turn, exerts its influence by binding to and activating estrogen receptor-β (ERβ), which is the predominant estrogen receptor in the PVN. frontiersin.orgoup.com The actions of 5α-Androstane-3β,17β-diol on the HPA axis are mediated by ERβ, leading to an inhibition of the PVN's response to stressors. nih.govfrontiersin.org Studies in gonadectomized rats have demonstrated that ERβ agonists can reduce corticosterone and adrenocorticotropic hormone (ACTH) responses to restraint stress. nih.govfrontiersin.org This inhibitory effect of DHT on HPA axis activity is at least partially mediated by its conversion to 5α-Androstane-3β,17β-diol and the subsequent activation of ERβ. jneurosci.org

Effects on Specific Neuronal Populations (e.g., Paraventricular Nucleus and Oxytocin (B344502) Neurons)

Within the paraventricular nucleus (PVN), 5α-Androstane-3β,17β-diol has specific effects on distinct neuronal populations, most notably oxytocin neurons. nih.gov The PVN contains neurons that express corticotropin-releasing hormone (CRH), vasopressin (AVP), and oxytocin (OT), all of which are critical for regulating neuroendocrine and autonomic responses. nih.govfrontiersin.orgnih.gov While the neurons in the PVN that regulate the stress response are devoid of androgen receptors, they do express estrogen receptor-β (ERβ). oup.comoup.com

Involvement in Breast Cancer Cellular Dynamics

The role of 5α-Androstane-3β,17β-diol in breast cancer is complex, primarily due to its estrogenic properties. While androgens have traditionally been thought to inhibit breast cancer growth, their metabolites can have opposing effects.

Estrogenic Activity in Breast Cancer Cell Lines

5α-Androstane-3β,17β-diol exhibits estrogenic activity in breast cancer cells, a significant finding with implications for hormone-dependent breast cancers. nih.govnih.gov This compound is a downstream metabolite of DHT and has been shown to be estrogenic in breast cancer cells by activating estrogen receptor-alpha (ERα). nih.govnih.gov This activation of ERα by 5α-Androstane-3β,17β-diol can induce ER-mediated signaling pathways. nih.govaacrjournals.org The estrogenic nature of this androgen metabolite is particularly relevant in the context of profound estrogen deprivation, such as that experienced by post-menopausal women undergoing aromatase inhibitor therapy. nih.govnih.govscilit.com

Induction of Breast Cancer Cell Proliferation (In Vitro Models)

In vitro studies using estrogen-dependent breast cancer cell lines, such as MCF-7, T47D, and BT-474, have demonstrated that 5α-Androstane-3β,17β-diol can induce cell proliferation. nih.govnih.govhormonebalance.org This proliferative effect is observed even in the absence of estrogen. nih.govnih.gov The mechanism behind this proliferation is linked to its estrogenic activity, where it activates ERα. nih.govnih.gov The growth-inducing effects of 5α-Androstane-3β,17β-diol can be blocked by the estrogen receptor antagonist ICI 182,780, further confirming that its proliferative action is mediated through the estrogen receptor. aacrjournals.org These findings suggest that the metabolic conversion of androgens to estrogen-like steroids like 5α-Androstane-3β,17β-diol could be a potential mechanism of resistance to aromatase inhibitors. nih.govnih.gov

| Cell Line | Effect of 5α-Androstane-3β,17β-diol | Receptor Mediating Effect | Reference |

| MCF-7 | Induces proliferation | Estrogen Receptor-alpha (ERα) | nih.govnih.govhormonebalance.org |

| T47D | Induces proliferation | Estrogen Receptor-alpha (ERα) | nih.govnih.govhormonebalance.org |

| BT-474 | Induces proliferation | Estrogen Receptor-alpha (ERα) | nih.govhormonebalance.org |

Other Tissue-Specific Biological Activities

Beyond the neuroendocrine system and breast cancer, 5α-Androstane-3β,17β-diol also exhibits biological activity in other tissues, such as the skin.

Modulatory Effects on Sebaceous Gland Secretion

Studies on the in-vitro metabolism of testosterone in human skin have revealed that 5α-Androstane-3β,17β-diol is a major metabolite in areas containing sebaceous glands, such as the scalp and back. nih.gov The formation of this compound was particularly pronounced in scalp skin. nih.gov This finding supports the hypothesis that 5α-Androstane-3β,17β-diol may play a role in stimulating sebum secretion, a key factor in the pathophysiology of acne. nih.gov The local production of this potent steroid within the skin suggests a direct modulatory effect on sebaceous gland function.

Comparative Biological Aspects of 5α Androstane 3β,17β Diol

Distinctions from 5α-Androstane-3α,17β-diol (3α-Diol)

The orientation of the hydroxyl group at the 3-position of the androstane (B1237026) core—alpha versus beta—creates two distinct molecules, 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), with profoundly different biological roles. nih.govwikipedia.org This stereochemical difference dictates their receptor interactions and metabolic stability, leading to divergent physiological effects. nih.gov

The most critical distinction between 3β-diol and 3α-diol lies in their receptor selectivity. 5α-Androstane-3β,17β-diol is a potent agonist for the estrogen receptor-β (ERβ), with a binding affinity significantly higher than for estrogen receptor-α (ERα). wikipedia.orgsemanticscholar.org It has approximately 7% of the binding affinity of estradiol (B170435) for ERβ. wikipedia.org Through its activation of ERβ, 3β-diol can regulate gene transcription and influence physiological processes in tissues like the prostate and brain. nih.govoup.comillinois.edu Studies have demonstrated that 3β-diol can activate the oxytocin (B344502) promoter and other gene targets through its interaction with ERβ. nih.govnih.gov It does not bind to the androgen receptor (AR). wikipedia.org

In stark contrast, 3α-diol has a much lower affinity for either estrogen receptor. nih.govwikipedia.org Instead, it is characterized as a neuroactive steroid that acts as a potent positive allosteric modulator of the GABAA receptor. nih.govwikipedia.org This interaction is not observed with 3β-diol. wikipedia.org The activity of 3α-diol at the GABAA receptor contributes to anxiolytic, anticonvulsant, and rewarding effects, a functional profile entirely different from the estrogenic actions of 3β-diol. wikipedia.org

| Compound | Primary Receptor Target | Receptor Action | Androgen Receptor (AR) Binding |

|---|---|---|---|

| 5α-Androstane-3β,17β-diol (3β-Diol) | Estrogen Receptor-β (ERβ) wikipedia.orgsemanticscholar.org | Agonist wikipedia.org | No wikipedia.org |

| 5α-Androstane-3α,17β-diol (3α-Diol) | GABAA Receptor nih.govwikipedia.org | Positive Allosteric Modulator wikipedia.org | Weak nih.gov |

The metabolic pathways of 3β-diol and 3α-diol further separate their functional roles. The conversion of dihydrotestosterone (B1667394) (DHT) to 3α-diol is a reversible reaction, allowing 3α-diol to serve as a metabolic reservoir that can be converted back to the potent androgen DHT. nih.govoup.comjneurosci.org This reversibility means that 3α-diol can indirectly contribute to androgenic signaling. nih.gov

Conversely, the metabolic conversion of DHT to 3β-diol is unidirectional. nih.gov 3β-diol is considered a terminal metabolite that is subsequently inactivated and cleared, for instance, by conversion to 6α- or 7α-triols. nih.gov This metabolic stability ensures that the biological activity of 3β-diol is confined to its direct receptor interactions, primarily as an ERβ agonist, without being a precursor for reconversion to a potent androgen. nih.gov This unidirectional pathway solidifies its role as a molecule that locally terminates androgenic action while initiating estrogenic effects. nih.govaacrjournals.org

Interrelationship with Parent Androgens (Testosterone and Dihydrotestosterone)

5α-Androstane-3β,17β-diol does not arise in isolation; it is an integral part of the metabolic cascade of its potent androgen precursors, testosterone (B1683101) and dihydrotestosterone (DHT).

The synthesis of 3β-diol represents a key pathway through which potent androgens are catabolized into a steroid with distinct estrogenic properties. frontiersin.org The metabolic sequence begins with the conversion of testosterone to the more potent androgen, DHT, by the enzyme 5α-reductase. rupahealth.com Subsequently, DHT is metabolized by hydroxysteroid dehydrogenase enzymes to form 3β-diol. nih.govglowm.com

This metabolic conversion is significant because it provides a mechanism for androgenic hormones to exert estrogenic effects in tissues that may have low levels of aromatase, the enzyme that converts testosterone directly to estradiol. illinois.edufrontiersin.org For example, in the prostate gland and certain regions of the brain, DHT is metabolized to 3β-diol, which then acts on ERβ to regulate cellular functions such as inhibiting cell migration in prostate cancer cells and modulating stress responses in the hypothalamus. jneurosci.orgaacrjournals.orgfrontiersin.org This pathway highlights a crucial aspect of steroid hormone action: the physiological effect of a parent hormone can be mediated by its downstream metabolites acting through different receptor systems. nih.govjneurosci.org The conversion of DHT to 3β-diol is thus a pivotal step that shifts the local hormonal signal from strongly androgenic to selectively estrogenic. aacrjournals.org

Advanced Methodologies in 5α Androstane 3β,17β Diol Research

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental for dissecting the cellular and molecular effects of 5α-Androstan-3β,17β-diol in a controlled environment. nih.gov These systems allow researchers to study the direct actions of the compound on specific cell types, elucidating its mechanisms without the complexities of a whole organism.

One of the key applications of cell culture in this field is in neuroscience. For instance, hypothalamic cell lines, such as the mHypoE-38 mouse cell line, have been instrumental in demonstrating that 5α-Androstan-3β,17β-diol can modulate gene expression. nih.gov Studies using these cells have shown that it stimulates the occupancy of estrogen receptor beta (ERβ) on gene promoters, highlighting a non-androgenic pathway for this steroid. nih.gov Furthermore, other neuronal cell lines that constitutively express corticotropin-releasing hormone (CRH) have been used to show that ERβ agonists, mimicking the action of 5α-Androstan-3β,17β-diol, can increase CRH promoter activity. nih.gov

In the context of cancer research, various cell lines have been employed to investigate the potential role of 5α-Androstan-3β,17β-diol. In reproductive biology, single follicle culture systems have been utilized to compare the effects of non-aromatizable androgens like dihydrotestosterone (B1667394) (the precursor to 5α-Androstan-3β,17β-diol) and estrogens on follicular development and oocyte maturation. plos.orgsemanticscholar.org

The study of steroid metabolism itself benefits greatly from in vitro models. Researchers have used cell lines to demonstrate the conversion of testosterone (B1683101) to dihydrotestosterone and its subsequent metabolites, including 5α-Androstan-3β,17β-diol, indicating that certain cell types possess the necessary enzymatic machinery for these conversions. nih.gov

Interactive Data Table: Examples of In Vitro Cell Culture Systems in 5α-Androstan-3β,17β-diol Research

| Cell Line/System | Organism | Research Focus | Key Findings |

| mHypoE-38 | Mouse | Gene expression regulation in hypothalamic neurons | 5α-Androstan-3β,17β-diol stimulates ERβ occupancy on gene promoters. nih.gov |

| CRH-expressing neuronal cells | - | Regulation of CRH promoter activity | ERβ agonists increase CRH promoter activity. nih.gov |

| Single follicle culture | Mouse | Follicular development and oocyte maturation | Comparison of effects of non-aromatizable androgens and estrogens. plos.orgsemanticscholar.org |

| GT1 cell line | - | Steroid metabolism | Demonstrates conversion of testosterone to dihydrotestosterone and its metabolites. nih.gov |

In Vivo Animal Models

In vivo animal models, particularly rodent studies, are crucial for understanding the physiological effects of 5α-Androstan-3β,17β-diol in a whole-organism context. These models allow for the investigation of its role in complex processes such as stress response, behavior, and neuroprotection.

Rodent models have been pivotal in establishing the role of 5α-Androstan-3β,17β-diol in regulating the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.gov Studies in castrated adult male mice have shown that administration of 5α-Androstan-3β,17β-diol can effectively reduce stress-induced secretion of corticosterone (B1669441) and adrenocorticotropic hormone (ACTH). nih.govnih.gov Importantly, these effects were blocked by an estrogen receptor antagonist but not an androgen receptor antagonist, providing strong evidence that 5α-Androstan-3β,17β-diol exerts its effects via estrogen receptors. nih.govnih.gov

Further research in male rats has demonstrated that testosterone's suppressive effects on the HPA axis may be mediated through its conversion to 5α-Androstan-3β,17β-diol, which then acts on ERβ. researchgate.net This highlights a novel pathway for androgen regulation of stress reactivity. researchgate.net Animal studies have also been instrumental in exploring the neuroprotective and behavioral effects of this compound. For instance, research in male rats and mice has suggested that androgens acting through ERβ, such as 5α-Androstan-3β,17β-diol, may have anxiolytic and cognitive-enhancing properties. researchgate.net

Genetic knockout models, particularly those involving the estrogen receptor beta (ERβ), have further solidified the importance of this receptor in mediating the actions of 5α-Androstan-3β,17β-diol. nih.gov These models have implicated ERβ in a variety of neural functions, including anxiety and cognitive function. nih.gov

Biochemical Characterization Techniques

Biochemical characterization techniques are essential for elucidating the enzymatic pathways involved in the synthesis and metabolism of 5α-Androstan-3β,17β-diol, as well as its interactions with cellular receptors.

Enzymatic assays are fundamental to understanding the conversion of precursor steroids. These assays have been used to identify and characterize the enzymes responsible for the metabolism of dihydrotestosterone (DHT) to 5α-Androstan-3β,17β-diol. Key enzymes in this pathway include 3α-hydroxysteroid dehydrogenase (3α-HSD), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Studies have shown that the brain contains the necessary steroid-metabolizing enzymes to convert DHT to 5α-Androstan-3β,17β-diol. researchgate.net Furthermore, enzyme activity assays using radiolabeled precursors like ³H-DHT have demonstrated the in vitro production of 5α-Androstan-3β,17β-diol in specific brain regions like the paraventricular nucleus (PVN). nih.gov

Receptor binding studies are another critical tool. These assays have revealed that while 5α-Androstan-3β,17β-diol has low affinity for the androgen receptor, it can bind to and activate estrogen receptor beta (ERβ). nih.gov This finding was a significant breakthrough, as it established a mechanism by which a metabolite of a potent androgen could exert estrogenic effects. These studies often involve competitive binding assays where the ability of 5α-Androstan-3β,17β-diol to displace a radiolabeled ligand from the receptor is measured.

Biochemical profiling techniques have also been employed to identify novel biomarkers and understand the broader metabolic context of 5α-Androstan-3β,17β-diol. google.com These approaches can reveal associations between levels of this steroid and various physiological or pathological states.

Molecular Biological Approaches

Molecular biological approaches have provided profound insights into the mechanisms of action of 5α-Androstan-3β,17β-diol at the genetic level. These techniques allow researchers to investigate how this steroid regulates gene expression and cellular function.

Gene silencing techniques, such as the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), could theoretically be used to knock down the expression of enzymes involved in the synthesis of 5α-Androstan-3β,17β-diol or its receptor, ERβ, to study the resulting functional consequences.

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts produced by an organism, has been a powerful tool. By comparing the transcriptomes of cells or tissues treated with 5α-Androstan-3β,17β-diol to untreated controls, researchers can identify genes and pathways that are regulated by this steroid. This approach can provide a global view of the cellular response to 5α-Androstan-3β,17β-diol. For example, transcriptomic analysis could be used to identify downstream target genes of the 5α-Androstan-3β,17β-diol-ERβ signaling pathway.

Chromatin immunoprecipitation (ChIP) assays have been used to demonstrate the direct interaction of the ERβ, activated by 5α-Androstan-3β,17β-diol, with specific DNA sequences in the promoter regions of target genes. nih.gov This provides direct evidence for the transcriptional regulation of genes by this steroid-receptor complex.

Analytical Techniques for Steroid Quantification

Accurate and sensitive quantification of 5α-Androstan-3β,17β-diol in biological samples is crucial for both research and potential clinical applications. Over the years, analytical methods have evolved from less specific techniques to highly sophisticated and reliable methods.

While radioimmunoassays (RIAs) were used in the past, they often lack the specificity required for accurate steroid analysis. conicet.gov.ar The current gold standard for steroid quantification is mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). conicet.gov.ar

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques that offer high sensitivity and specificity for the simultaneous measurement of multiple steroids, including 5α-Androstan-3β,17β-diol, from a small sample volume. nih.govcapes.gov.br These methods typically involve an initial extraction of steroids from the biological matrix (e.g., serum, urine), followed by derivatization to improve their chromatographic and mass spectrometric properties. nih.gov The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for variations during sample preparation and analysis. nih.gov

These advanced analytical methods have been successfully applied to determine the concentrations of 5α-Androstan-3β,17β-diol and other steroids in various biological samples from different populations, contributing to our understanding of its physiological and pathological roles. nih.govcapes.gov.br

Interactive Data Table: Lower Limits of Quantification for Steroids Using GC-MS/MS

| Compound | Lower Limit of Quantification (pg/ml) |

| Dehydroepiandrosterone (B1670201) (DHEA) | 100 nih.govcapes.gov.br |

| Progesterone (PROG) | 50 nih.govcapes.gov.br |

| Androstenediol (5-diol) | 50 nih.govcapes.gov.br |

| Androstenedione (4-dione) | 50 nih.govcapes.gov.br |

| Androsterone (ADT) | 50 nih.govcapes.gov.br |

| Testosterone (T) | 30 nih.govcapes.gov.br |

| 5α-Androstan-3β,17β-diol (3β-diol) | 10 nih.govcapes.gov.br |

| Dihydrotestosterone (DHT) | 10 nih.govcapes.gov.br |

| Estrone (E1) | 5 nih.govcapes.gov.br |

| Estradiol (B170435) (E2) | 1 nih.govcapes.gov.br |

Q & A

Basic Research Questions

Q. What are the established methods for quantifying 5α-Androstan-3β,17β-diol in biological samples?

- Methodology :

- ELISA : Commercial kits (e.g., 5α-Androstane-3α,17β-diol glucuronide ELISA) enable quantification in urine and serum, validated for specificity using competitive binding assays .

- Gas Chromatography (GC) : Used with derivatization (e.g., trimethylsilyl ethers) for improved volatility. Internal standards like 3β,22-dihydroxy-20-homo-5-pregnene enhance accuracy in oxysterol analysis .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects sulfated forms (e.g., monosulfate and disulfate metabolites) in untargeted metabolomic studies, with collision energy optimization for fragmentation patterns .

Q. How is 5α-Androstan-3β,17β-diol synthesized and metabolized in mammalian systems?

- Synthesis Pathways :

- Derived from testosterone via 5α-reductase-mediated reduction to dihydrotestosterone (DHT), followed by 3β-hydroxysteroid dehydrogenase (3β-HSD) activity .

- Metabolic Interconversion :

- Reversible oxidation to 17β-hydroxy-5α-androstan-3-one (DHT) by 3α-hydroxysteroid oxidoreductases in tissues like kidney and prostate, dependent on NAD+/NADH cofactors .

Q. What experimental models are used to study its physiological roles?

- Rodent Models :

- Male rats (age 20-40 days) exhibit elevated serum 5α-Androstan-3β,17β-diol levels, making them ideal for studying developmental androgen dynamics .

- ERβ knockout (BERKO) mice reveal its role in prostate growth regulation and androgen receptor (AR) modulation .

- In Vitro Systems :

- Prostate cancer cell lines (e.g., LNCaP) treated with LH demonstrate dose-dependent steroidogenic responses, linking gonadotropin signaling to metabolite production .

Advanced Research Questions

Q. How does 5α-Androstan-3β,17β-diol interact with estrogen receptor beta (ERβ) to modulate cellular responses?

- Mechanistic Insights :

- Binds ERβ with higher affinity than ERα (Kd = ~0.6 nM for ERβ vs. no binding to ERα), activating non-classical pathways in prostate epithelial cells .

- Induces E-cadherin expression via ERβ, inhibiting prostate cancer cell migration in vitro. siRNA knockdown of ERβ or E-cadherin abolishes this effect .

Q. What methodologies resolve contradictions in its role as a protective vs. risk-associated metabolite?

- Mendelian Randomization (MR) :

- Inverse variance-weighted (IVW) analysis links its monosulfated form to increased endometrial cancer risk (OR = 1.18, p = 6.46×10⁻⁷) .

- Sensitivity analyses (e.g., MR-Egger) account for pleiotropy, while co-localization studies validate causal variants in steroidogenic loci .

- Preclinical Models :

- In prostate cancer, ERβ activation by 5α-Androstan-3β,17β-diol suppresses metastasis, contrasting with endometrial cancer findings. Tissue-specific ERβ interactomes may explain divergent outcomes .

Q. What genetic and pharmacological tools are used to study its effects on HPA axis regulation?

- Pharmacological Inhibition :

- ERβ-selective antagonists (e.g., PHTPP) block 5α-Androstan-3β,17β-diol-mediated suppression of corticosterone in stressed rats .

- Genetic Manipulation :

- Hypothalamic ERβ knockdown in rodents abolishes its inhibitory effects on ACTH release, confirmed via stereotactic siRNA delivery .

- Ligand-Binding Assays :

- Competitive binding studies using [³H]-17β-estradiol in transfected CHO cells quantify ERβ affinity and selectivity .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.